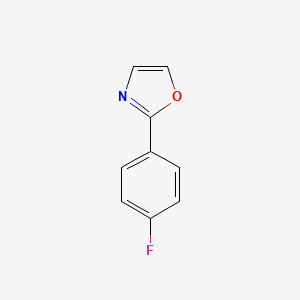

2-(4-Fluorophenyl)oxazole

概要

説明

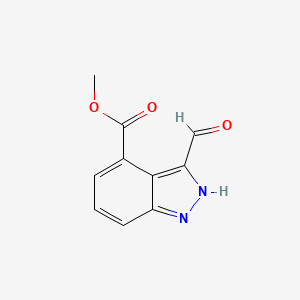

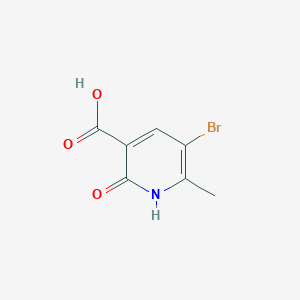

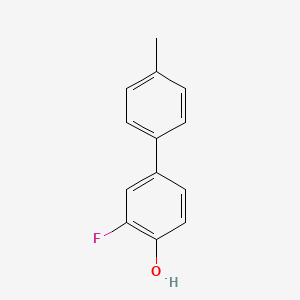

2-(4-Fluorophenyl)oxazole is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of the fluorophenyl group suggests that this compound may exhibit unique physical and chemical properties, potentially making it of interest in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated oxazole derivatives can be complex, involving multiple steps and the use of specific catalysts or reagents. For instance, the synthesis of fluorinated benzothiazoles, which are structurally related to oxazoles, has been achieved through modifications to the Jacobsen cyclization process, allowing the production of pure target compounds . Similarly, the synthesis of 2,4-disubstituted oxazoles has been accomplished using a gold-catalyzed oxidation strategy, where bidentate ligands were found to temper the reactivity of the gold carbene intermediates . These methods highlight the importance of catalyst choice and reaction conditions in the synthesis of fluorinated heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related fluorinated heterocyclic compounds has been studied using various techniques. For example, the structure of 2-fluoro-3,5-di-tert-butyl-1,3,2-oxazaphospholene was determined using electron diffraction and ab initio calculations, revealing a P-envelope conformation with a notably long P-F bond . This suggests that the molecular structure of 2-(4-Fluorophenyl)oxazole could also exhibit interesting conformational characteristics due to the presence of the fluorine atom.

Chemical Reactions Analysis

Fluorinated heterocycles like oxazoles can participate in various chemical reactions, often influenced by the presence of the fluorine atom. For instance, the reactivity of a germanium analogue of an agricultural fungicide containing a fluorophenyl group was compared to its silicon counterpart, showing comparable fungicidal properties . This indicates that the introduction of fluorine into heterocyclic compounds can affect their reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated heterocycles can be quite distinct. The presence of fluorine can influence the acidity, reactivity, and overall stability of these compounds. For example, a benzoxazole derivative was found to be sensitive to pH changes and selectively responsive to metal cations due to the high acidity of the fluorophenol moiety . Additionally, the introduction of fluorophenyl groups into triazole structures has been shown to lead to new compounds with unique properties . These findings suggest that 2-(4-Fluorophenyl)oxazole may also possess distinct physical and chemical properties that could be explored for various applications.

科学的研究の応用

-

Medicinal Chemistry

- Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities .

- Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .

- These molecules have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

- A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

-

Antimicrobial Activity

- Anilines with chloroacetyl chloride produce an intermediate, which undergoes condensation with urea and thiourea under microwave irradiation in the presence of ethanol to produce oxazole and thiazole derivatives .

- The synthesized compounds were characterized by spectral data such as IR, NMR and Mass .

- Compounds were screened for antimicrobial activity against strains of gram positive, and gram negative .

- All compounds showed moderate antibacterial activity .

-

Chemical Synthesis

- Oxazoles are significant heterocyclic compounds in the field of organic chemistry .

- The chemistry and synthetic applications of oxazoles have been covered extensively in literature .

- The number of synthetic strategies directed toward oxazole assembly has increased over time .

- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based compounds .

-

Industrial Applications

-

Anticancer Activity

- Oxadiazoles, a class of compounds similar to oxazoles, have been found to have promising anticancer activity .

- A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .

- The synthesized compounds were screened for anticancer activity. IC50 values of the most active compound were observed for in-vitro anti-cancer activities against the MCF-7 and KB cell lines .

- Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

-

Antibacterial Activity

将来の方向性

Oxazole derivatives, including 2-(4-Fluorophenyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being studied for their potential therapeutic applications, and it is expected that more research will be conducted on these compounds in the future .

特性

IUPAC Name |

2-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWONCNRYPUJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610286 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)oxazole | |

CAS RN |

885268-39-3 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)